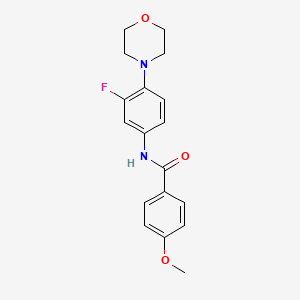

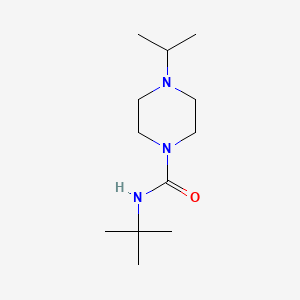

N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide” is a complex organic compound. The “tert-butyl” part refers to a butyl group (a four-carbon alkyl radical or substituent group) in which the primary carbon atom is bonded to three other carbon atoms . The “isopropyl” part refers to a propyl group (a three-carbon alkyl radical) with the functional group located on the middle carbon . “Piperazine” is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . “Carboxamide” is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide” would be influenced by its molecular structure. For example, tert-butyl groups are known to be highly dipolar and strong hydrogen bond acids .

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis of Amines

N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide derivatives have been used in the asymmetric synthesis of amines, which are crucial for the development of various bioactive molecules, including amino acids and pharmaceutical agents. The tert-butanesulfinamide (tBS) methodology, employing compounds like N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide, facilitates the reliable asymmetric synthesis of a broad range of amine structures from simple, readily available materials through condensation, nucleophile addition, and tert-butanesulfinyl group cleavage processes (Hai‐Chao Xu, S. Chowdhury, J. Ellman, 2013).

Development of Electrochromic Materials

Research has also focused on the synthesis of polyamides incorporating N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide units for the development of highly stable electrochromic materials. These materials exhibit excellent electrochemical and electrochromic stability, showing potential for applications in smart windows, displays, and other devices requiring visible light modulation (S. Hsiao, Guey‐Sheng Liou, Hui-min Wang, 2009).

Synthesis of Fluorescent Compounds

Another application involves the directed lithiation of N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide derivatives, leading to the synthesis of new pyrenyl fluorophores. These compounds display fluorescence in both solution and solid states, indicating their potential use in the design of fluorescent materials for sensing, imaging, and electronic applications (Anna Wrona-Piotrowicz, M. Ciechańska, J. Zakrzewski, R. Métivier, A. Brosseau, A. Makal, 2016).

Polyamides with Unique Properties

Additionally, aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derivatives of tert-butylhydroquinone, which could be related to N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide, have been synthesized. These polyamides are notable for their solubility, thermal stability, and ability to form transparent, flexible films, suggesting their utility in high-performance materials (Chin‐Ping Yang, S. Hsiao, Huei-Wen Yang, 1999).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-tert-butyl-4-propan-2-ylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O/c1-10(2)14-6-8-15(9-7-14)11(16)13-12(3,4)5/h10H,6-9H2,1-5H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAAVNWPVKSILB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone](/img/structure/B2925633.png)

![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2925635.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,4-dimethoxybenzamide](/img/structure/B2925636.png)

![6-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2925641.png)

![2-[4-(But-2-ynoylamino)piperidin-1-yl]benzamide](/img/structure/B2925642.png)

![(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2925643.png)

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2925649.png)

![2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2925655.png)